Cas no 2227765-61-7 (rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate)

Technical Introduction: rac-Benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a chlorosulfonyl group at the 3-position and a methoxy substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of sulfonamide-based scaffolds. The presence of both reactive chlorosulfonyl and carboxylate benzyl ester functionalities enables selective modifications, making it valuable for medicinal chemistry and asymmetric synthesis. Its stereodefined (R,R) configuration ensures precise control over downstream chiral products. The compound is typically employed under controlled conditions due to the reactivity of the sulfonyl chloride group, which facilitates efficient derivatization. Suitable for research applications requiring high-purity chiral building blocks.
rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate structure
2227765-61-7 structure
商品名:rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate
CAS番号:2227765-61-7
MF:C13H16ClNO5S
メガワット:333.787841796875
CID:6378859
PubChem ID:125180994

rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-2007922
    • rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate
    • 2227765-61-7
    • インチ: 1S/C13H16ClNO5S/c1-19-11-7-15(8-12(11)21(14,17)18)13(16)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m1/s1
    • InChIKey: MRTATIIMHXOISI-VXGBXAGGSA-N
    • ほほえんだ: ClS([C@@H]1CN(C(=O)OCC2C=CC=CC=2)C[C@H]1OC)(=O)=O

計算された属性

  • せいみつぶんしりょう: 333.0437715g/mol
  • どういたいしつりょう: 333.0437715g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 458
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 81.3Ų

rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2007922-0.05g
rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate, trans
2227765-61-7
0.05g
$792.0 2023-06-02
Enamine
EN300-2007922-1.0g
rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate, trans
2227765-61-7
1g
$943.0 2023-06-02
Enamine
EN300-2007922-0.5g
rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate, trans
2227765-61-7
0.5g
$905.0 2023-06-02
Enamine
EN300-2007922-0.1g
rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate, trans
2227765-61-7
0.1g
$829.0 2023-06-02
Enamine
EN300-2007922-0.25g
rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate, trans
2227765-61-7
0.25g
$867.0 2023-06-02
Enamine
EN300-2007922-10.0g
rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate, trans
2227765-61-7
10g
$4052.0 2023-06-02
Enamine
EN300-2007922-2.5g
rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate, trans
2227765-61-7
2.5g
$1848.0 2023-06-02
Enamine
EN300-2007922-5.0g
rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate, trans
2227765-61-7
5g
$2732.0 2023-06-02

rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate 関連文献

rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylateに関する追加情報

Professional Introduction to rac-Benzyl (3R,4R)-3-(Chlorosulfonyl)-4-Methoxypyrrolidine-1-Carboxylate and CAS No. 2227765-61-7

Rac-Benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate, identified by the chemical formula CAS No. 2227765-61-7, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their intricate stereochemistry and functional group diversity, making it a valuable tool in the synthesis of biologically active agents. The presence of both chlorosulfonyl and methoxy substituents in its structure contributes to its unique reactivity and potential applications in drug design.

The racemic form of this compound, denoted as rac-, indicates that it is a mixture of both enantiomers of the (3R,4R)-configured pyrrolidine derivative. This stereochemical configuration is crucial in medicinal chemistry, as the biological activity of many drugs is highly dependent on their specific three-dimensional shape. The (3R,4R)-configuration has been particularly studied for its role in modulating enzyme inhibition and receptor binding, making it a promising scaffold for developing novel therapeutic agents.

In recent years, there has been a growing interest in the development of chiral auxiliaries and ligands that can selectively induce or manipulate enantioselectivity during synthetic processes. Rac-Benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate has been explored as a potential intermediate in the synthesis of such chiral compounds. Its structural features allow for selective modifications at the chlorosulfonyl and methoxy positions, enabling chemists to tailor the molecule for specific applications.

The compound's utility extends beyond mere synthetic intermediates; it has also been investigated for its potential pharmacological properties. The combination of the pyrrolidine core with the electron-withdrawing nature of the chlorosulfonyl group suggests that it may exhibit inhibitory effects on certain enzymes or receptors. Preliminary studies have indicated that derivatives of this compound may have applications in treating neurological disorders, cardiovascular diseases, and other conditions where enzyme inhibition is a key therapeutic strategy.

One of the most exciting aspects of this compound is its potential in drug discovery through computational modeling and high-throughput screening. The precise stereochemistry and functional groups make it an ideal candidate for virtual screening against large databases of biological targets. By leveraging computational techniques, researchers can predict how this compound might interact with various enzymes and receptors, thereby accelerating the drug discovery process.

The synthesis of rac-Benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the chlorosulfonyl group at the 3-position introduces significant reactivity, necessitating controlled conditions to avoid unwanted side reactions. Similarly, the methoxy group at the 4-position must be incorporated with precision to maintain the desired stereochemical integrity.

In conclusion, rac-Benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and stereochemistry make it a valuable tool for developing new drugs targeting various diseases. As research continues to advance, this compound is likely to play an increasingly important role in both academic and industrial settings.

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